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Compound of Interest

Compound Name: 1-(Benzo[d]Joxazol-2-yl)ethanone

Cat. No.: B053119

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 1-(Benzo[d]oxazol-2-yl)ethanone, a molecule of interest in medicinal
chemistry and materials science. Due to the limited availability of published, aggregated
spectral data for this specific compound, this guide presents a detailed analysis of expected
values derived from spectral data of closely related benzoxazole and ethanone derivatives.
This guide also includes detailed, standardized experimental protocols for acquiring Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are
broadly applicable to the characterization of such heterocyclic compounds.

Chemical Structure and Properties

» IUPAC Name: 1-(1,3-Benzoxazol-2-yl)ethanone
e Molecular Formula: CoH7NO:2

e Molecular Weight: 161.16 g/mol

« CAS Number: 122433-29-8[1]

e Physical Form: Solid[1]

Spectroscopic Data Summary
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The following tables summarize the anticipated quantitative data for 1-(Benzo[d]oxazol-2-
yl)ethanone based on the analysis of structurally similar compounds.

Table 1: Predicted '"H NMR Spectroscopic Data (400 MHz,

CDCI3)
Chemical Shift () Lo .
Multiplicity Number of Protons  Assignment
ppm
~7.80-7.70 m 2H Aromatic (H-4, H-7)
~7.50-7.40 m 2H Aromatic (H-5, H-6)
~2.80 s 3H -C(=0)CHs

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and
coupling constants of the aromatic protons (H-4, H-5, H-6, and H-7) will depend on their
specific electronic environments.

Table 2: Predicted **C NMR Spectroscopic Data (100
MHz, CDClz)

Chemical Shift (8) ppm Carbon Assignment
~188 C=0 (Ketone)

~158 C-2 (Oxazole ring)
~150 C-7a (Bridgehead)
~141 C-3a (Bridgehead)
~127 Aromatic CH

~126 Aromatic CH

~121 Aromatic CH

~112 Aromatic CH

~26 -CHs
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Note: The assignments for the aromatic carbons are approximate and may require 2D NMR

techniques for definitive confirmation.

ble 3: licted : [ llet)

Wavenumber (cm—?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Weak Aliphatic C-H stretch

~1700 Strong C=0 stretch (Ketone)
~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1570 Medium-Strong C=N stretch (Oxazole ring)
~1250 Strong C-O-C stretch (Oxazole ring)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization - EI)

m/z Relative Intensity (%) Assignment

161 High [M]* (Molecular lon)
146 Medium [M - CHs]*

118 High [M - CHsCOJ*

90 Medium [CeHaO]"

77 Medium [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard

practices for the spectroscopic analysis of organic compounds like 1-(Benzo[d]oxazol-2-

yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies
of 300, 400, or 500 MHz for *H and 75, 100, or 125 MHz for 13C, respectively.

Sample Preparation:

o Weigh approximately 5-10 mg of the purified 1-(Benzo[d]oxazol-2-yl)ethanone for *H NMR
and 20-50 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
CDCls, DMSO-ds) in a clean NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
Data Acquisition:
e 'HNMR:
o Pulse Program: Standard single-pulse sequence.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-64, depending on sample concentration.
o Spectral Width: 0-12 ppm.
e 13C NMR:

o Pulse Program: Proton-decoupled single-pulse sequence.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

Spectral Width: 0-220 ppm.
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Data is processed using Fourier transformation, and chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a KBr beam splitter and a DTGS
detector is typically used.

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 1-(Benzo[d]oxazol-2-yl)ethanone with approximately
100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine,
homogeneous powder is obtained.

o Transfer a portion of the powder into a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Record the sample spectrum over a range of 4000-400 cm~1.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™2).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EIl) source is
commonly used for small organic molecules.

Sample Introduction:
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e The sample can be introduced via a direct insertion probe or through a gas chromatograph
(GC-MS).

» For direct insertion, a small amount of the solid sample is placed in a capillary tube at the
end of the probe.

e The probe is inserted into the ion source, and the sample is vaporized by heating.

Data Acquisition (Electron lonization - El):

The vaporized sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).

e This causes ionization and fragmentation of the molecules.

e The resulting positive ions are accelerated and separated by the mass analyzer based on
their mass-to-charge ratio (m/z).

e A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z
value.

Mandatory Visualization
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 1-(Benzo[d]oxazol-2-yl)ethanone | 122433-29-8 [sigmaaldrich.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(Benzo[d]oxazol-2-
ylethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053119#spectroscopic-data-nmr-ir-mass-spec-of-1-
benzo-d-oxazol-2-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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